

# Assessing Evenamide's Effect on Sensorimotor Gating: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the effect of **evenamide** on sensorimotor gating, a crucial process for filtering sensory information that is often impaired in neuropsychiatric disorders such as schizophrenia.

**Evenamide** is a novel investigational drug that acts as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates the release of glutamate.[1][2][3] Preclinical studies have demonstrated its potential to restore sensorimotor gating deficits, primarily through the use of the prepulse inhibition (PPI) of the acoustic startle response paradigm.

### **Data Presentation**

The following tables summarize the key quantitative data from preclinical studies assessing **evenamide**'s effect on sensorimotor gating deficits induced by the NMDA receptor antagonist, ketamine.

Table 1: Effect of **Evenamide** on Ketamine-Induced Prepulse Inhibition (PPI) Deficit in Rats



| Treatment<br>Group                      | Dose (mg/kg) | Route of<br>Administration | Prepulse<br>Inhibition (PPI)   | Statistical Significance (vs. Ketamine + Vehicle) |
|-----------------------------------------|--------------|----------------------------|--------------------------------|---------------------------------------------------|
| Vehicle + Saline                        | -            | -                          | Normal PPI<br>(Baseline)       | -                                                 |
| Ketamine +<br>Vehicle                   | 6            | SC                         | Significantly<br>Reduced PPI   | -                                                 |
| Ketamine +<br>Evenamide                 | 1.25         | PO                         | Ineffective                    | Not Significant                                   |
| Ketamine +<br>Evenamide                 | 5            | PO                         | Significantly<br>Increased PPI | p = 0.02                                          |
| Ketamine +<br>Evenamide                 | 15           | PO                         | Ineffective                    | Not Significant                                   |
| Ketamine + Clozapine (Positive Control) | 7.5          | IP                         | Significantly<br>Increased PPI | p < 0.001                                         |

SC: Subcutaneous; PO: Per os (by mouth); IP: Intraperitoneal. Data extracted from the abstract of Bortolato et al., 2018. The full paper with complete data sets was not publicly available.

### **Experimental Protocols**

## Protocol 1: Assessment of Prepulse Inhibition (PPI) of the Acoustic Startle Response in a Ketamine-Induced Deficit Rat Model

This protocol outlines the methodology for evaluating the ability of **evenamide** to reverse sensorimotor gating deficits induced by ketamine in rats.

#### 1. Animals:

• Species: Male Sprague-Dawley or Wistar rats.



- Age: Adult (8-10 weeks old).
- Housing: Housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.

### 2. Apparatus:

- Startle Response System: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a loudspeaker for delivering acoustic stimuli and a piezoelectric accelerometer to detect and quantify the whole-body startle response. Each chamber should be housed in a sound-attenuating cabinet with background white noise.
- 3. Drug Preparation and Administration:
- **Evenamide**: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (PO) at doses of 1.25, 5, and 15 mg/kg.
- Ketamine: Dissolve in sterile saline. Administer subcutaneously (SC) at a dose of 6 mg/kg to induce a PPI deficit.[1]
- Vehicle: The vehicle used for each drug should be administered to control groups.
- Administration Timeline: Administer evenamide or its vehicle 60 minutes prior to the PPI test. Administer ketamine or saline 15 minutes prior to the PPI test.
- 4. Experimental Procedure:
- Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
- Testing Session: The test session consists of a series of trials presented in a pseudorandom order:
  - Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.



- Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75-85 dB, 20 ms duration)
   that does not elicit a startle response.
- Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.
- No-stimulus trials: Background noise only, to measure baseline movement.
- Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a
  percentage reduction in the startle response in the prepulse-pulse trials compared to the
  pulse-alone trials:
  - %PPI = [1 (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

### 5. Statistical Analysis:

 Analyze the data using a two-way analysis of variance (ANOVA) with treatment (Vehicle, Ketamine, Ketamine + Evenamide doses) and prepulse intensity as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.

# Visualizations Signaling Pathway of Evenamide in Modulating Sensorimotor Gating





Click to download full resolution via product page

Caption: Evenamide's mechanism of action in restoring sensorimotor gating.

# Experimental Workflow for Assessing Evenamide's Effect on PPI





Click to download full resolution via product page

Caption: Workflow for a preclinical prepulse inhibition (PPI) study.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF EVENAMIDE (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing Evenamide's Effect on Sensorimotor Gating: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#assessing-evenamide-s-effect-on-sensorimotor-gating]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com